

N-Benzyl-L-alaninol: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Benzylamino-propan-1-ol*

Cat. No.: *B1266836*

[Get Quote](#)

CAS Number: 6940-80-3

Synonyms: (2S)-2-(benzylamino)propan-1-ol, (S)-2-(benzylamino)propan-1-ol, N-Bn-Ala-OL, (S)-2-[(Phenylmethyl)amino]-1-propanol

This technical guide provides an in-depth overview of N-Benzyl-L-alaninol, a critical chiral intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis protocols, and applications, particularly in the synthesis of kinase inhibitors.

Chemical and Physical Properties

N-Benzyl-L-alaninol is a white solid at room temperature, valued for its specific stereochemistry which is instrumental in asymmetric synthesis.^[1] Its physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	6940-80-3	[2]
Molecular Formula	C ₁₀ H ₁₅ NO	[2]
Molecular Weight	165.23 g/mol	[2]
Melting Point	47-49 °C	[2]
Boiling Point	120-122 °C at 6 Torr	[2]
Density	1.020 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Soluble in Chloroform and Methanol	[2] [3]
Appearance	White Solid	[1]
Storage Temperature	2-8°C, protect from light	[2] [3]

Spectroscopic Data

The structural elucidation of N-Benzyl-L-alaninol is confirmed through various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for its identification and quality control.

¹H and ¹³C NMR Spectroscopy

While a publicly available, fully assigned spectrum for N-Benzyl-L-alaninol is not readily available, data for closely related structures such as N-benzylaniline and other N-benzyl amino derivatives provide expected chemical shift ranges.[\[4\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of N-Benzyl-L-alaninol is expected to exhibit characteristic absorption bands for its functional groups. These include:

- O-H stretch: A broad band in the region of 3100-3500 cm⁻¹ from the alcohol group.
- N-H stretch: A moderate band around 3300-3500 cm⁻¹ from the secondary amine.

- C-H stretch (aromatic): Peaks just above 3000 cm^{-1} .
- C-H stretch (aliphatic): Peaks just below 3000 cm^{-1} .
- C=C stretch (aromatic): Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O stretch: A strong band in the $1000\text{-}1260\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry of N-Benzyl-L-alaninol would show a molecular ion peak corresponding to its molecular weight (165.23 g/mol). Fragmentation patterns would likely involve the loss of the hydroxyl group, the benzyl group, and cleavage of the C-C bond adjacent to the nitrogen atom.

Experimental Protocols: Synthesis of N-Benzyl-L-alaninol

N-Benzyl-L-alaninol is typically synthesized via reductive amination of L-alaninol with benzaldehyde. Below are detailed methodologies for its preparation.

Method 1: Reductive Amination using Sodium Borohydride

This common procedure involves a two-step, one-pot reaction.

Step 1: Imine Formation

- To a solution of L-alaninol (1 equivalent) in a suitable solvent such as ethanol or dichloromethane, add benzaldehyde (1 to 1.2 equivalents).^[5]
- The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to facilitate the formation of the corresponding imine.^[5] Anhydrous magnesium sulfate can be added as a dehydrating agent when using dichloromethane as a solvent.^[5]

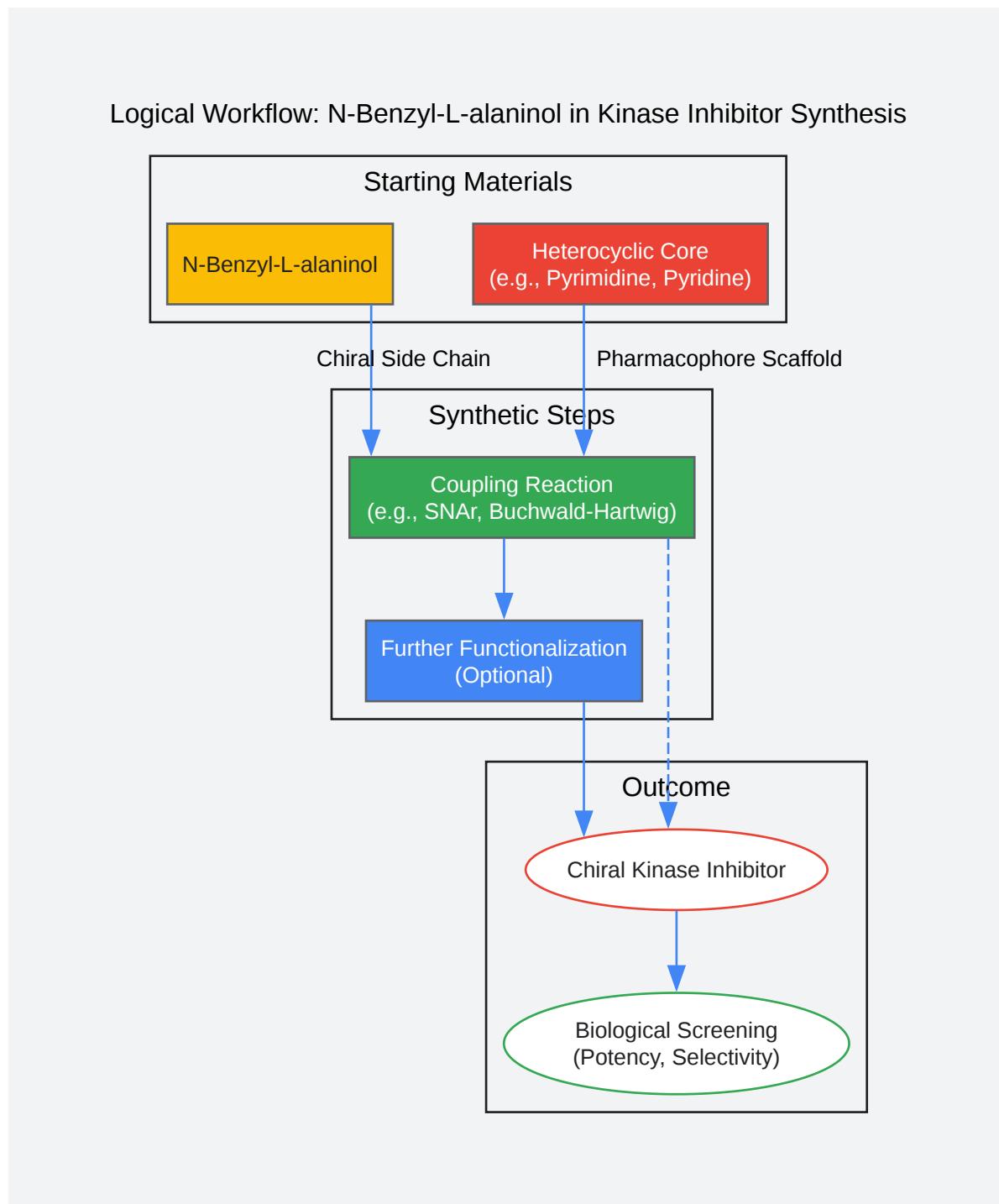
Step 2: Reduction of the Imine

- After imine formation, the reaction mixture is cooled in an ice bath.

- Sodium borohydride (NaBH_4) (1.5 to 2 equivalents) is added portion-wise to the cooled solution.^[5] Caution should be exercised as the addition of NaBH_4 can be exothermic and may generate hydrogen gas.
- The reaction is then stirred at room temperature for several hours or overnight to ensure complete reduction.

Work-up and Purification

- The reaction is quenched by the careful addition of water or a dilute acid solution.
- The product is extracted into an organic solvent such as dichloromethane or ethyl acetate.
- The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- Purification is typically achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure N-Benzyl-L-alaninol as a white solid.
^[5]


Applications in Drug Development

N-Benzyl-L-alaninol serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereocenter is often incorporated into the final drug molecule to achieve specific interactions with biological targets, leading to improved efficacy and selectivity.

Role as a Chiral Intermediate in Kinase Inhibitor Synthesis

A significant application of N-Benzyl-L-alaninol is in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The introduction of chiral centers into kinase inhibitors can enhance their binding affinity and selectivity for the target kinase.

The logical workflow for utilizing N-Benzyl-L-alaninol in the synthesis of a chiral kinase inhibitor is depicted in the following diagram:

[Click to download full resolution via product page](#)

Workflow for Kinase Inhibitor Synthesis

This workflow illustrates the coupling of N-Benzyl-L-alaninol (the chiral side chain) with a heterocyclic core (the pharmacophore scaffold) to generate a chiral kinase inhibitor. This is often followed by further chemical modifications and subsequent biological screening to assess its potency and selectivity.

Safety and Handling

N-Benzyl-L-alaninol should be handled in accordance with good laboratory practices. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.^[6] Avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a comprehensive resource for understanding the properties, synthesis, and applications of N-Benzyl-L-alaninol. Its role as a versatile chiral building block underscores its importance in the ongoing development of novel and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 2. N-BENZYL-L-ALANINOL | 6940-80-3 [chemicalbook.com]
- 3. N-BENZYL-L-ALANINOL | 6940-80-3 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. N-BENZYL-L-ALANINOL synthesis - chemicalbook [chemicalbook.com]
- 6. N-BENZYL-L-ALANINOL - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [N-Benzyl-L-alaninol: A Comprehensive Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266836#n-benzyl-l-alaninol-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com